molecular formula C10H17Cl2N3S B8051397 [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine dihydrochloride

[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine dihydrochloride

Cat. No.: B8051397
M. Wt: 282.2 g/mol
InChI Key: WYDVTOZWTVIXCE-UHFFFAOYSA-N
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Description

[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C10H15N3S.2ClH. It is a derivative of pyridine and thiomorpholine, characterized by the presence of a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine dihydrochloride typically involves the reaction of thiomorpholine with pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives.

Scientific Research Applications

[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine dihydrochloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

  • (2-Piperidin-4-yl)phenyl)methanamine dihydrochloride
  • 1-(4-thiophen-2-ylphenyl)methanamine

Comparison: [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine dihydrochloride is unique due to its thiomorpholine and pyridine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

(2-thiomorpholin-4-ylpyridin-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S.2ClH/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13;;/h1-2,7H,3-6,8,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDVTOZWTVIXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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